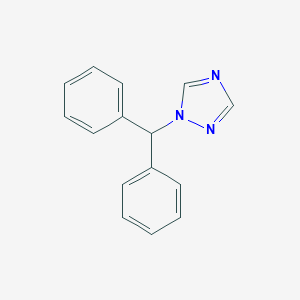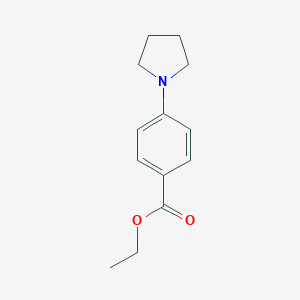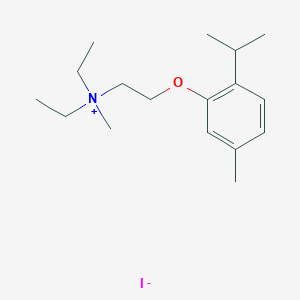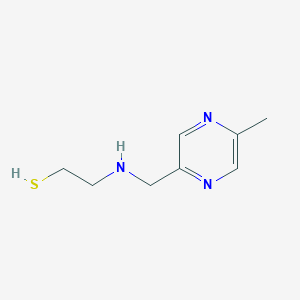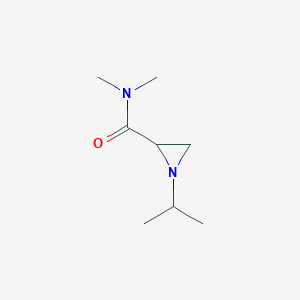![molecular formula C28H26O B034683 27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol CAS No. 108395-73-9](/img/structure/B34683.png)
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol, commonly known as MHC, is a polycyclic compound that has attracted significant attention from researchers due to its unique structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of MHC is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer and viral replication. MHC has been shown to induce apoptosis in cancer cells and inhibit viral entry and replication. Further research is needed to fully elucidate the mechanism of action of MHC.
Effets Biochimiques Et Physiologiques
MHC has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of viral replication, and modulation of immune function. MHC has also been shown to have anti-inflammatory and antioxidant activity, making it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MHC has several advantages for lab experiments, including its unique structure, potent activity, and versatility in various fields. However, the synthesis process is challenging, and the compound is relatively unstable, making it difficult to handle and store.
Orientations Futures
There are several future directions for research on MHC, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Some potential applications include the development of novel cancer and antiviral drugs, the creation of advanced materials with unique properties, and the construction of nanoscale devices and structures.
Conclusion:
In conclusion, MHC is a complex compound with unique properties and potential applications in various fields. The synthesis process is challenging, but the compound has potent activity and versatility in various research areas. Further research is needed to fully elucidate the mechanism of action of MHC and explore its potential applications in various fields.
Méthodes De Synthèse
MHC is a complex compound that requires a multi-step synthesis process. The most common method involves the use of a Diels-Alder reaction to form the polycyclic structure, followed by various functionalization steps to introduce the necessary functional groups. The synthesis process is challenging and requires significant expertise in organic chemistry.
Applications De Recherche Scientifique
MHC has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, MHC has been shown to have potent antitumor and antiviral activity, making it a promising candidate for drug development. In materials science, MHC has been used to create novel materials with unique properties, such as high surface area and selective adsorption. In nanotechnology, MHC has been used as a building block for the construction of nanoscale devices and structures.
Propriétés
Numéro CAS |
108395-73-9 |
|---|---|
Nom du produit |
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol |
Formule moléculaire |
C28H26O |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
27-methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol |
InChI |
InChI=1S/C28H26O/c1-28(29)26-14-22-10-18-6-2-3-7-19(18)11-23(22)15-27(28)17-25-13-21-9-5-4-8-20(21)12-24(25)16-26/h2-13,26-27,29H,14-17H2,1H3 |
Clé InChI |
KOKMTMUAKNCBME-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3=CC4=CC=CC=C4C=C3CC1CC5=CC6=CC=CC=C6C=C5C2)O |
SMILES canonique |
CC1(C2CC3=CC4=CC=CC=C4C=C3CC1CC5=CC6=CC=CC=C6C=C5C2)O |
Synonymes |
6,7,8,15,16,17-Hexahydro-19-methyl-7,16-methanocyclodeca[1,2-b:6,7-b']dinaphthalene-19-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



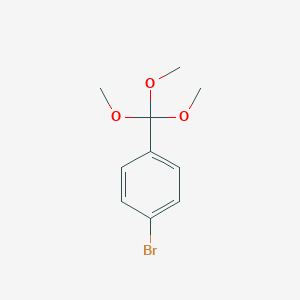
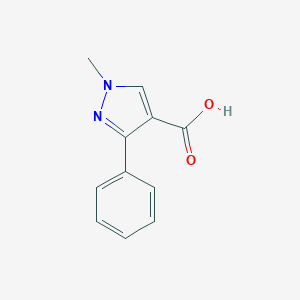
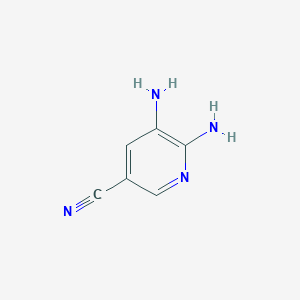
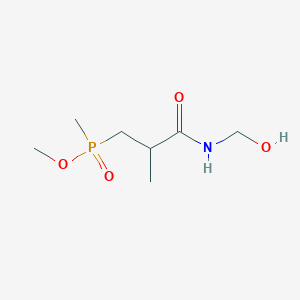
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
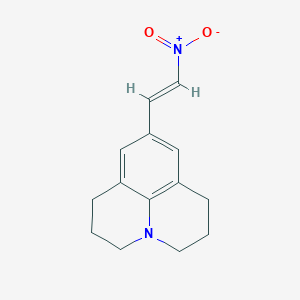
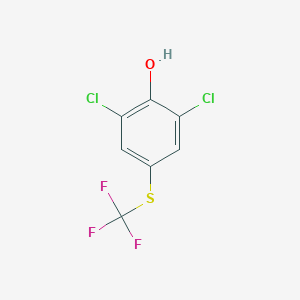
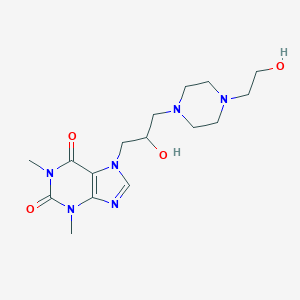
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
